2-AMINO-1-(MORPHOLIN-4-YL)-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
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Overview
Description
2-AMINO-1-(MORPHOLIN-4-YL)-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a morpholine ring, a trifluoromethyl group, and a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-(MORPHOLIN-4-YL)-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves a multi-step process. One common method involves the one-pot condensation of 4-hydroxyquinolin-2(1H)-one, aldehydes, and malononitrile in refluxing ethanol. This reaction proceeds under mild conditions and yields the desired product in excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-1-(MORPHOLIN-4-YL)-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline backbone, leading to the formation of tetrahydroquinoline derivatives.
Substitution: The presence of the trifluoromethyl group allows for nucleophilic substitution reactions, which can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of quinoline-based compounds.
Scientific Research Applications
2-AMINO-1-(MORPHOLIN-4-YL)-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-AMINO-1-(MORPHOLIN-4-YL)-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one: This compound shares a similar quinoline backbone but differs in its functional groups and overall structure.
Morpholine Derivatives: Compounds containing the morpholine ring exhibit a wide range of pharmacological activities and are used in various therapeutic applications.
Uniqueness
The uniqueness of 2-AMINO-1-(MORPHOLIN-4-YL)-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE lies in its combination of a morpholine ring, a trifluoromethyl group, and a quinoline backbone. This unique structure imparts specific electronic and steric properties, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C21H21F3N4O2 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-amino-1-morpholin-4-yl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C21H21F3N4O2/c22-21(23,24)15-5-2-1-4-13(15)18-14(12-25)20(26)28(27-8-10-30-11-9-27)16-6-3-7-17(29)19(16)18/h1-2,4-5,18H,3,6-11,26H2 |
InChI Key |
QZBYWGYCAVWBTN-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC=CC=C4C(F)(F)F)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC=CC=C4C(F)(F)F)C(=O)C1 |
Origin of Product |
United States |
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